![molecular formula C10H8N2O3 B3078524 2-(4-Oxoquinazolin-1(4H)-yl)acetic acid CAS No. 105234-30-8](/img/structure/B3078524.png)
2-(4-Oxoquinazolin-1(4H)-yl)acetic acid
Vue d'ensemble
Description
2-(4-Oxoquinazolin-1(4H)-yl)acetic acid, also known as oxoquinazolin-1-acetic acid (OQAA) is an organic compound of the quinazoline class. It is a derivative of quinazoline, a heterocyclic compound containing two nitrogen atoms in a six-membered ring. OQAA is an important intermediate in the synthesis of various pharmaceuticals and other compounds, such as quinazolinones, quinazolines, and quinazolinesulfonamides. OQAA has also been used in the synthesis of various organic compounds, such as quinazolines, quinazolinesulfonamides, and quinazolinesulfonamides.
Applications De Recherche Scientifique
Anticancer Activity
Research has shown that derivatives of 4H-3,1-benzoxazin-4-one, a compound structurally related to 2-(4-Oxoquinazolin-1(4H)-yl)acetic acid, exhibit selective anticancer activity. The study explored the reactivity of 2-(4-oxo-4H-benzo[d][1,3]oxazin-2-yl)-benzoic acid towards various nitrogen nucleophiles, leading to the synthesis of aminoquinazolin-4-one and other compounds. Some of these compounds demonstrated good anticancer properties in bioassays, highlighting their potential in cancer treatment research (Abdel-Rahman, 2005).
Antibacterial Activity
A series of compounds derived from 6-bromo-2-methyl-4-oxoquinazolin-3(4H)-yl were synthesized and evaluated for their antibacterial properties. These compounds were prepared through a condensation process involving various nitrogen-containing nucleophiles. The synthesized compounds were tested against a range of bacterial strains such as S. aureus, E. coli, P. vulgaris, and K. pneumoniae. The study provided insights into the antibacterial potential of quinazolin-4-one derivatives, suggesting their application in developing new antibacterial agents (Singh et al., 2010).
Anticonvulsant Activity
Research into the anticonvulsant properties of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid derivatives revealed promising results. By synthesizing a series of N-R-acetamides from the key intermediate, the study investigated their potential as anticonvulsant agents. Molecular docking studies using SCIGRESS software suggested that selected compounds were promising for experimental anticonvulsant activity evaluations. Pharmacological studies identified a lead compound that improved experimental convulsive syndrome rates in mice without impairing motor coordination, indicating its potential for further anticonvulsant research (El Kayal et al., 2019).
Tyrosinase Inhibition
A study on the synthesis of new 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives revealed their potent inhibitory effects on the tyrosinase enzyme, a key target in the treatment of hyperpigmentation disorders. The synthesized compounds showed much lower IC50 values than the standard kojic acid, indicating their effectiveness as tyrosinase inhibitors. The research also included a mechanistic approach through chemoinformatics and molecular docking studies, providing a comprehensive understanding of the interaction between these compounds and the tyrosinase enzyme (Dige et al., 2019).
Propriétés
IUPAC Name |
2-(4-oxoquinazolin-1-yl)acetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c13-9(14)5-12-6-11-10(15)7-3-1-2-4-8(7)12/h1-4,6H,5H2,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMDEJWFERSUFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N=CN2CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Oxoquinazolin-1(4H)-yl)acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.